2-(3-Bromo-phenylsulfanyl)-ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYDJXDWLOXBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Research Landscape and Significance of 2 3 Bromo Phenylsulfanyl Ethanol
Context within Aryl Thioether Chemistry
Aryl thioethers, also known as aryl sulfides, are a class of organosulfur compounds that contain a sulfur atom connected to an aryl group and another organic substituent. This structural motif is present in numerous pharmaceuticals, natural products, and materials science applications. The synthesis of aryl thioethers is a significant focus in organic chemistry, with numerous methods developed to form the crucial carbon-sulfur (C-S) bond. bohrium.com
Traditionally, the synthesis of aryl thioethers often involved the use of foul-smelling and easily oxidized thiols. mdpi.com However, modern synthetic strategies have evolved to include more efficient and environmentally benign methods. These include:
Metal-catalyzed cross-coupling reactions: Palladium and copper catalysts are widely used to facilitate the coupling of aryl halides with a sulfur source. acsgcipr.orgthieme-connect.com These reactions, such as the Buchwald-Hartwig and Migita couplings, are valued for their broad substrate scope. acsgcipr.orgthieme-connect.com
Nucleophilic aromatic substitution (SNAr): This method is effective when the aryl halide is activated by electron-withdrawing groups. jst.go.jp
Thiol-free approaches: To avoid the use of volatile thiols, researchers have developed methods using alternative sulfur sources like xanthates, disulfides, or even sulfur dioxide in the presence of a reducing agent. mdpi.comnih.gov
C-H activation and decarboxylative coupling: These modern techniques offer alternative pathways to form C-S bonds, reducing the reliance on pre-functionalized starting materials. acsgcipr.org
2-(3-Bromo-phenylsulfanyl)-ethanol fits into this landscape as a pre-functionalized aryl thioether. The presence of the bromine atom on the aromatic ring and the hydroxyl group on the ethyl chain offers multiple points for further chemical modification, making it a valuable starting material for creating a diverse range of more complex aryl thioether derivatives.
Importance as a Synthetic Intermediate in Organic Synthesis
The true significance of this compound lies in its role as a synthetic intermediate. Its bifunctional nature allows for a variety of chemical transformations, making it a key component in the synthesis of several classes of important organic molecules.
One of the most notable applications of this compound is in the synthesis of chromanones . smolecule.com Chromanones are a class of heterocyclic compounds that form the core structure of many biologically active molecules, exhibiting a wide range of pharmacological activities. nih.gov For instance, a related compound, 2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol, serves as a starting material for the synthesis of 8-bromo-6-chloro-2-substituted 4-chromanones, which are investigated for their potential therapeutic properties. smolecule.com The synthesis of various thiochromanone derivatives has also been explored for applications such as anti-leishmanial agents. researchgate.net
Furthermore, this compound and its analogues are instrumental in the preparation of chalcones . smolecule.com Chalcones are precursors to flavonoids and isoflavonoids and are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The reaction of this compound derivatives with appropriate aldehydes yields these important intermediates. smolecule.com
The presence of a bromine atom also allows for halogen exchange reactions , where the bromine can be substituted with other halogens to modulate the electronic properties and reactivity of the molecule. smolecule.com This opens up pathways to a wider array of derivatives for various research and industrial applications.
In essence, this compound is a valuable tool for organic chemists, providing a gateway to the synthesis of diverse and complex molecules with significant potential in medicinal chemistry and materials science.
Chemical Reactivity and Derivatization Studies
Reactions Involving the Thioether Moiety
The thioether group in 2-(3-Bromo-phenylsulfanyl)-ethanol is a key site for chemical modification, offering pathways to new carbon-sulfur bonds, functional group interconversions, and changes in oxidation state.
The carbon-sulfur (C–S) bond, while traditionally considered robust, can be activated and transformed using transition-metal catalysis. This has emerged as a powerful strategy for creating new carbon-carbon and carbon-heteroatom bonds, providing an alternative to more conventional cross-coupling reactions involving organohalides. dicp.ac.cnrsc.org
While the Suzuki-Miyaura reaction classically involves the coupling of an organoboron compound with an organohalide, advancements have enabled the use of organosulfur compounds as electrophilic partners. The Liebeskind-Srogl cross-coupling is a notable example, where thioethers can react with boronic acids in the presence of a palladium catalyst and a copper(I) carboxylate promoter. dicp.ac.cn This reaction proceeds via oxidative addition of the C–S bond to a low-valent transition metal. dicp.ac.cn For a substrate like this compound, this would involve the cleavage of the C(aryl)-S bond, allowing for the introduction of a new aryl or vinyl group at that position. The choice of catalyst, ligand, and reaction conditions is crucial to favor C-S over C-Br bond activation.
Table 1: Representative Conditions for C-S Bond Cross-Coupling
| Catalyst System | Nucleophile | Reaction Type | Potential Product from this compound |
|---|---|---|---|
| Pd(0) / Cu(I) Thiophenecarboxylate | Arylboronic Acid | Liebeskind-Srogl Coupling | 2-(3-Aryl-phenylsulfanyl)-ethanol |
| Ni(0) / Ligand | Organozinc Reagent | Negishi-type Coupling | 2-(3-Aryl-phenylsulfanyl)-ethanol |
This table presents plausible transformations based on established C-S coupling methodologies; specific experimental data for this compound may vary.
Olefin metathesis is a powerful reaction for rearranging carbon-carbon double bonds, catalyzed by metal complexes of ruthenium or molybdenum. ru.nl While not a direct reaction of the thioether, derivatization of the ethanol (B145695) moiety in this compound to an olefin-containing ester or ether would create a substrate for ring-closing metathesis (RCM). This could lead to the formation of novel sulfur-containing heterocyclic structures. ru.nl
Directed ortho-metalation (DoM) is a potent method for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then be trapped by various electrophiles. In this compound, both the thioether and the hydroxyl group (or a protected form) can act as DMGs. The thioether is generally considered a weak DMG, while an alcohol or its protected ether form can be more effective. organic-chemistry.org Metalation would be expected to occur at the C2 or C4 position of the bromoaryl ring.
Directed arylation, a related C-H activation strategy, often employs palladium catalysis to functionalize a C-H bond ortho to a directing group. snnu.edu.cn This avoids the use of stoichiometric strong bases. The thioether moiety could potentially direct the arylation to the C2 position.
Table 2: Potential Products from Directed Metalation/Arylation
| Strategy | Directing Group | Position Functionalized | Electrophile/Coupling Partner | Example Product |
|---|---|---|---|---|
| DoM | -S-CH₂CH₂OH | C2 | CO₂ | 2-Mercapto-3-bromobenzoic acid derivative |
| DoM | -S-CH₂CH₂OH | C2 | I₂ | 2-(3-Bromo-2-iodo-phenylsulfanyl)-ethanol |
The sulfur atom in the thioether moiety is readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. jchemrev.com This transformation significantly alters the electronic properties of the molecule, as the sulfonyl group (-SO₂-) is a strong electron-withdrawing group. A wide variety of oxidizing agents can be employed for this purpose. organic-chemistry.org
To Sulfoxide: Selective oxidation to the sulfoxide can be achieved using mild oxidants like sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂). jchemrev.com
To Sulfone: Stronger oxidizing agents or an excess of the oxidant will lead to the formation of the sulfone. Common reagents include hydrogen peroxide with a metal catalyst (e.g., Mo-based), potassium permanganate (B83412) (KMnO₄), or Oxone®. organic-chemistry.orgresearchgate.net The resulting compound, 2-(3-Bromo-benzenesulfonyl)-ethanol, is a valuable synthetic intermediate. researchgate.net
Table 3: Oxidation of this compound
| Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| 2-(3-Bromo-phenylsulfinyl)-ethanol | 1 eq. H₂O₂ | Room Temperature |
| 2-(3-Bromo-benzenesulfonyl)-ethanol | Excess H₂O₂, Mo(VI) catalyst | Ethanol, Reflux researchgate.net |
| 2-(3-Bromo-benzenesulfonyl)-ethanol | Oxone® | CH₃CN/H₂O |
Carbon-Sulfur Bond Transformations
Reactions Involving the Bromoaryl Moiety
The carbon-bromine bond on the aromatic ring is a primary site for functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the construction of new carbon-carbon and carbon-heteroatom bonds at the C3 position.
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. rsc.org It involves the reaction of the bromoaryl group of this compound with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. harvard.eduresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.
Other important cross-coupling reactions involving the bromoaryl moiety include:
Heck Coupling: Reaction with an alkene to form a new C-C bond.
Sonogashira Coupling: Reaction with a terminal alkyne to produce an alkynylated arene.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
Stille Coupling: Reaction with an organotin reagent.
In addition to cross-coupling, the bromoaryl group can undergo other transformations such as lithium-halogen exchange with an organolithium reagent to form an aryllithium species, which can then react with various electrophiles.
Table 4: Representative Cross-Coupling Reactions of the Bromoaryl Moiety
| Reaction Name | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PCy₃ researchgate.net | 2-(3-Biphenyl-sulfanyl)-ethanol |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | 2-(3-Styryl-phenylsulfanyl)-ethanol |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 2-(3-Phenylethynyl-phenylsulfanyl)-ethanol |
This table illustrates common cross-coupling reactions; specific conditions and yields would require experimental optimization.
Metal-Catalyzed Coupling Reactions (e.g., Heck, Buchwald-Hartwig Amination)
The presence of the C(sp2)-Br bond in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of aryl halides with alkenes. organic-chemistry.orgresearchgate.net For this compound, this reaction would enable the introduction of a variety of substituted vinyl groups at the 3-position of the phenyl ring. The efficiency and outcome of the Heck reaction can be influenced by factors such as the choice of palladium catalyst, ligand, base, and solvent. organic-chemistry.orgrsc.org For instance, the use of phosphine-free palladium catalysts has been explored to create more cost-effective and environmentally friendly protocols. organic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org
Buchwald-Hartwig Amination : This reaction allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. This would convert the bromo-substituent of this compound into a secondary or tertiary amine, depending on the amine used. The choice of ligand is critical in this transformation to facilitate the reductive elimination step and prevent catalyst deactivation.
While specific studies on this compound in these reactions are not extensively documented in the provided results, the general principles of these transformations on similar aryl bromides are well-established. eie.grnih.govnih.govacs.orgmdpi.com
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) offers another route to functionalize the aromatic ring of this compound. In an SNAr reaction, a nucleophile displaces a halide on an aromatic ring. wikipedia.orgmasterorganicchemistry.com This process is typically facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org
In the case of this compound, the phenylsulfanyl-ethanol group itself is not strongly electron-withdrawing. Therefore, forcing conditions or the use of a very strong nucleophile might be necessary to promote SNAr. libretexts.orglibretexts.org Alternatively, the reaction can sometimes proceed via an elimination-addition mechanism involving a benzyne (B1209423) intermediate, particularly with strong bases. libretexts.org This can lead to a mixture of products where the incoming nucleophile attaches to either the carbon that originally bore the bromine or the adjacent carbon. libretexts.org
Table 1: Comparison of Nucleophilic Aromatic Substitution Mechanisms
| Mechanism | Key Features | Requirement for this compound |
| SNAr (Addition-Elimination) | Formation of a Meisenheimer complex; stabilized by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org | Requires activation, potentially through modification of the side chain or harsh reaction conditions. |
| Elimination-Addition (Benzyne) | Involves a highly reactive benzyne intermediate; often promoted by strong bases. libretexts.org | Can lead to isomeric mixtures of products. |
Directed Bromination/Functionalization
Further functionalization of the aromatic ring can be achieved through directed bromination or other electrophilic aromatic substitution reactions. The existing substituents on the ring, the bromo group and the phenylsulfanyl-ethanol group, will direct incoming electrophiles to specific positions. The sulfur atom of the phenylsulfanyl group can potentially direct ortho and para to its position. However, predicting the exact regioselectivity can be complex due to the interplay of steric and electronic effects of both substituents. snnu.edu.cn
Reactions Involving the Hydroxyl Moiety
The primary hydroxyl group of this compound is a versatile functional handle for a variety of chemical transformations.
Conversion to Alkyl Halides (e.g., via HX, PBr₃, SOCl₂)
The hydroxyl group can be readily converted into a better leaving group, such as an alkyl halide, to facilitate subsequent nucleophilic substitution reactions.
Reaction with Hydrogen Halides (HX) : Treatment with strong acids like hydrobromic acid (HBr) or hydrochloric acid (HCl) can protonate the hydroxyl group, turning it into a good leaving group (H₂O). organicchemistrytutor.comlibretexts.org Subsequent attack by the halide ion yields the corresponding alkyl halide. For primary alcohols, this reaction typically proceeds via an SN2 mechanism. libretexts.org
Reaction with Phosphorus Tribromide (PBr₃) : Phosphorus tribromide is a classic reagent for converting primary and secondary alcohols into alkyl bromides. byjus.comlibretexts.orgmanac-inc.co.jp The reaction generally proceeds with high efficiency and under milder conditions than using HBr, often avoiding carbocation rearrangements. byjus.comlibretexts.org The mechanism involves the formation of a phosphorus ester intermediate, followed by an SN2 attack by the bromide ion. byjus.comquora.com
Reaction with Thionyl Chloride (SOCl₂) : Similarly, thionyl chloride is commonly used to convert alcohols to alkyl chlorides. libretexts.org The reaction proceeds via a chlorosulfite ester intermediate. Depending on the reaction conditions (e.g., presence or absence of a base like pyridine), the reaction can proceed with either inversion or retention of configuration. libretexts.org
Formation of Sulfonate Esters (e.g., Tosylates)
Converting the hydroxyl group into a sulfonate ester, such as a tosylate (p-toluenesulfonate), is a common strategy to transform it into an excellent leaving group for substitution or elimination reactions. This is achieved by reacting the alcohol with a sulfonyl chloride, like p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. libretexts.orglibretexts.org The formation of sulfonate esters requires specific conditions, often needing high concentrations of both the alcohol and the sulfonic acid derivative with minimal water present. enovatia.com
Table 2: Reagents for Hydroxyl Group Conversion
| Reagent | Product | Mechanism | Key Features |
| HBr | Alkyl Bromide | SN2 (for primary) libretexts.org | Strong acid conditions. libretexts.org |
| PBr₃ | Alkyl Bromide | SN2 byjus.comquora.com | Milder than HBr, avoids rearrangements. byjus.comlibretexts.org |
| SOCl₂ | Alkyl Chloride | SNi or SN2 libretexts.org | Stereochemical outcome is condition-dependent. libretexts.org |
| TsCl | Tosylate | Nucleophilic Acyl Substitution | Creates an excellent leaving group. libretexts.org |
Selective Halogenation Reactions
Selective halogenation of the hydroxyl group can be achieved using various modern reagents that offer advantages over traditional methods in terms of mildness and functional group tolerance. For instance, methods have been developed for the conversion of alcohols to alkyl halides using reagents that generate water-soluble byproducts, simplifying the workup process. organic-chemistry.org Additionally, one-pot procedures have been developed where the alcohol is first converted to a mesylate and then treated with a nucleophilic halide source, such as a Grignard reagent, to afford the alkyl halide with inversion of stereochemistry. acs.org
Nucleophilic Substitution and Heteroannulation
The presence of an aryl bromide and a nucleophilic hydroxyl group within the same molecule makes this compound a prime candidate for intramolecular reactions to form heterocyclic systems (heteroannulation). Additionally, the aryl bromide can participate in intermolecular nucleophilic substitution reactions.
Nucleophilic Substitution
The bromine atom on the phenyl ring is susceptible to replacement by various nucleophiles, a reaction that is typically facilitated by a transition metal catalyst, such as palladium or copper. This type of reaction, often a cross-coupling reaction, is fundamental for creating new carbon-carbon or carbon-heteroatom bonds. While direct nucleophilic aromatic substitution (SNAr) is possible, it generally requires strong electron-withdrawing groups ortho or para to the leaving group, which are absent in this molecule. Therefore, catalyzed reactions are the most probable pathway.
Heteroannulation
Heteroannulation involves the formation of a new heterocyclic ring. For this compound, an intramolecular cyclization is a highly plausible transformation. In this process, the terminal hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a new ring. This reaction, a variation of the Williamson ether synthesis, typically requires a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile. The use of a copper or palladium catalyst is often essential to facilitate the formation of the C-O bond at the aromatic ring. This intramolecular cyclization would result in the formation of a dibenzo[b,f]oxathiepine ring system.
Research on related structures demonstrates that such intramolecular cyclizations are a viable method for synthesizing fused heterocyclic systems. For example, the cyclization of acylthiosemicarbazides in a basic medium is a common route to 1,2,4-triazole-3-thiones. scispace.comresearchgate.net Similarly, intramolecular substitution has been observed in fluorinated bromophenylsulfanyl pyridine (B92270) derivatives. lboro.ac.uk
The table below outlines a proposed synthetic pathway for the heteroannulation of this compound based on general conditions for intramolecular Ullmann-type coupling reactions.
| Reactant | Reagents & Conditions | Product | Reaction Type | Yield |
| This compound | 1. NaH, DMF2. CuI (cat.), 110 °C | 3,4-Dihydro-2H-benzo[b]thieno[2,3-e]oxepine | Intramolecular Nucleophilic Substitution / Heteroannulation | N/A* |
Stereoselective Transformations
The molecule this compound is achiral. However, it possesses a prochiral center at the sulfur atom, which can be oxidized to a stereogenic sulfoxide. This transformation allows for the application of stereoselective synthesis methods to produce enantiomerically enriched or pure chiral sulfoxides.
Stereoselective oxidation of prochiral sulfides is a well-established field in organic chemistry. acs.org These methods typically employ a stoichiometric chiral oxidant or a combination of an achiral oxidant with a chiral metal catalyst. The choice of oxidant and catalyst system is crucial for achieving high levels of enantioselectivity.
Commonly used methods that could be applied to this compound include:
Modified Sharpless Conditions: Using a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide.
Chiral Vanadium Catalysts: Employing a vanadium complex with a chiral Schiff base ligand in the presence of an oxidant like hydrogen peroxide.
Chiral Oxaziridines: Using stoichiometric amounts of a chiral oxaziridine, such as a Davis oxaziridine.
The table below summarizes potential stereoselective oxidation reactions for this compound, drawing on established methodologies for sulfide (B99878) oxidation. acs.org
| Reaction | Reagents & Conditions | Product | Key Feature | Expected Outcome |
| Asymmetric Sulfide Oxidation | Ti(OiPr)₄, (+)-DET, H₂O, t-BuOOH, CH₂Cl₂ | (R)-2-(3-Bromo-phenylsulfinyl)-ethanol | Metal-catalyzed asymmetric oxidation | High enantiomeric excess (ee) |
| Asymmetric Sulfide Oxidation | Vanadium Catalyst, Chiral Ligand, H₂O₂ | (S)-2-(3-Bromo-phenylsulfinyl)-ethanol | Metal-catalyzed asymmetric oxidation | Variable to high ee, dependent on ligand |
| Asymmetric Sulfide Oxidation | Chiral Davis Oxaziridine | Chiral 2-(3-Bromo-phenylsulfinyl)-ethanol | Stoichiometric chiral oxidant | Good to excellent ee |
These stereoselective methods would transform the achiral starting material into valuable chiral building blocks, where the sulfoxide group can act as a chiral auxiliary to direct further stereoselective reactions.
Mechanistic Investigations of 2 3 Bromo Phenylsulfanyl Ethanol Synthesis
The synthesis of aryl thioethers, including 2-(3-Bromo-phenylsulfanyl)-ethanol, typically involves the cross-coupling of an aryl halide and a thiol. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions, improving yields, and developing more efficient catalytic systems. This section delves into the kinetic and mechanistic studies relevant to the formation of this compound.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for accurate predictions of molecular geometries, reaction energies, and spectroscopic parameters at a manageable computational cost. For 2-(3-Bromo-phenylsulfanyl)-ethanol, DFT calculations are instrumental in exploring its reaction mechanisms, conformational landscape, and spectral characteristics.
DFT calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions, enabling the identification of reactants, products, intermediates, and the transition states that connect them. arxiv.org A plausible synthetic route to this compound involves the nucleophilic substitution of a dihalo-precursor or the reaction between 3-bromothiophenol (B44568) and 2-chloroethanol.
Theoretical investigations into such reaction pathways would involve:
Geometry Optimization: Calculating the lowest energy structures for all species involved in the reaction.
Transition State Searching: Locating the first-order saddle point on the potential energy surface that represents the energy barrier for the reaction. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method or dimer method are employed for this purpose.
Frequency Calculations: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: Determining the energy difference between the reactants and the transition state, which is a key factor in predicting reaction kinetics.
For instance, in a hypothetical SN2 reaction between the 3-bromothiophenolate anion and 2-chloroethanol, DFT could be used to model the transition state where the sulfur-carbon bond is forming while the carbon-chlorine bond is breaking. The calculated activation energy would provide insight into the feasibility of the reaction. rsc.orgbeilstein-journals.org Studies on similar systems have shown that DFT methods, such as B3LYP, are reliable for predicting these parameters. researchgate.netresearchgate.net
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Reactant Energy (Eʀ) | Sum of electronic energies of reactants (e.g., 3-bromothiophenolate + 2-chloroethanol) | -2850.5 Hartrees |
| Transition State Energy (Eᴛs) | Electronic energy of the transition state structure | -2850.46 Hartrees |
| Activation Energy (ΔEᵃ) | The energy barrier for the reaction (Eᴛs - Eʀ) | +25.1 kcal/mol |
| Imaginary Frequency | Vibrational mode of the transition state corresponding to the reaction coordinate | -250 cm⁻¹ |
The flexibility of the ethylthioether chain in this compound gives rise to multiple possible conformations. These arise from rotation around the C-S, C-C, and C-O single bonds. Conformational analysis using DFT aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and to quantify the energy differences between them. researchgate.net
| Conformer | Description of Key Dihedral Angle (S-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
|---|---|---|---|
| Gauche-1 | ~60° | 0.00 | Potential O-H···S hydrogen bond |
| Anti | ~180° | 1.25 | Extended, sterically minimized |
| Gauche-2 | ~-60° | 0.15 | Potential O-H···S hydrogen bond |
DFT calculations provide a reliable method for predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures. science.gov
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. rsc.org The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). acs.org For this compound, this would involve predicting the shifts for the aromatic protons, the methylene (B1212753) protons of the ethyl chain, and the various carbon atoms. The accuracy of these predictions is often high enough to aid in the assignment of complex experimental spectra. nih.gov
Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies corresponding to the normal modes of a molecule. nih.gov These calculated frequencies, after applying a scaling factor to account for anharmonicity and basis set limitations, can be correlated with experimental infrared (IR) and Raman spectra. Key vibrational modes for this compound would include the O-H stretch, C-H stretches (aromatic and aliphatic), C-S stretch, and C-Br stretch.
| Parameter | Functional Group | Predicted Value (DFT) | Typical Experimental Range |
|---|---|---|---|
| ¹H NMR Shift (δ, ppm) | -CH₂-OH | 3.85 | 3.5 - 4.0 ppm |
| ¹³C NMR Shift (δ, ppm) | C-Br | 122.5 | 110 - 125 ppm |
| IR Frequency (cm⁻¹) | O-H Stretch | 3650 (scaled) | 3200 - 3600 cm⁻¹ |
| IR Frequency (cm⁻¹) | C-S Stretch | 705 (scaled) | 600 - 800 cm⁻¹ |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. It is particularly useful for characterizing the nature of chemical bonds and non-covalent interactions. nih.gov
In the context of this compound, a QTAIM analysis would focus on the bond critical points (BCPs)—points of minimum electron density between two bonded nuclei. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.
Covalent Bonds: Characterized by high ρ(r) and a large negative value of ∇²ρ(r), indicating significant charge concentration.
Closed-Shell Interactions: (e.g., ionic bonds, hydrogen bonds, van der Waals forces) Typically show low ρ(r) and positive values of ∇²ρ(r), indicating charge depletion.
QTAIM would be applied to precisely characterize the C-Br and C-S bonds and to confirm and quantify the strength of any potential intramolecular O-H···S hydrogen bonds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a localized, intuitive picture of Lewis-like chemical bonds and lone pairs. uni-muenchen.de This method is invaluable for understanding charge distribution and delocalization effects, such as hyperconjugation. jcsp.org.pk
For this compound, NBO analysis would provide:
Natural Atomic Charges: A chemically intuitive picture of the charge distribution across the molecule.
Hybridization: The spd composition of the natural atomic orbitals that form the bonds.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) |
|---|---|---|---|
| n(S) | σ(Caryl-Caryl) | Lone Pair → Antibonding σ | 3.5 |
| n(O) | σ(C-H) | Lone Pair → Antibonding σ | 1.8 |
| σ(Caryl-H) | σ*(Caryl-Caryl) | Bond → Antibonding σ | 2.5 |
Applications in Advanced Organic Synthesis
As a Core Building Block for Complex Molecules and Scaffolds
The utility of 2-(3-Bromo-phenylsulfanyl)-ethanol as a foundational element in the construction of complex molecules is well-documented. Organic chemists leverage its structure as a starting point for creating larger, more elaborate chemical entities. The aryl bromide functionality is particularly significant, as it is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, effectively extending the molecular framework.
For instance, the core structure is utilized in the synthesis of bioactive chromanones. These compounds are of interest due to their potential medicinal properties. smolecule.com The synthesis involves using the phenylsulfanyl-ethanol moiety as a precursor to build the chromanone ring system, with the bromo group available for further functionalization to modulate biological activity. smolecule.com
Furthermore, related structures are instrumental in synthesizing chalcones, which are precursors to a multitude of biologically active molecules, including flavonoids and other polyphenolic compounds. smolecule.com The general strategy involves the reaction of the ethanol (B145695) group (or a derivative thereof) with appropriate aldehydes to form the characteristic chalcone (B49325) backbone.
Research has also demonstrated the use of similar bromo-phenylsulfanyl precursors in the synthesis of complex heterocyclic systems. For example, derivatives can be used to synthesize novel pyrazoles, which are important scaffolds in medicinal chemistry. jocpr.com The synthesis of 2-(2-Bromo-phenylsulfanyl)-cyclopropanecarbaldehyde further illustrates the role of this class of compounds in creating strained and functionally dense small molecules that can serve as intermediates for more complex targets. unica.it
The following table summarizes examples of complex molecules synthesized using this compound or structurally related building blocks.
Table 1: Examples of Complex Molecules Derived from Bromo-phenylsulfanyl Precursors
| Precursor Type | Resulting Complex Molecule/Scaffold | Synthetic Application |
| This compound derivative | Bioactive Chromanones | Serves as a starting material for building the heterocyclic chromanone core. smolecule.com |
| Bromo-phenylsulfanyl derivative | Chalcones | Acts as a key intermediate for synthesizing chalcones and related dienones. smolecule.com |
| 2-Arylsulfanyl-ethanone derivative | Novel Pyrazole (B372694) Derivatives | Used in multi-step synthesis to create complex pyrazole-thiazole hybrid molecules. jocpr.com |
| 2-(Bromo-phenylsulfanyl) derivative | Cyclopropanecarbaldehyde | Forms a highly functionalized cyclopropane (B1198618) ring, a valuable synthetic intermediate. unica.it |
Synthesis of Sulfur-Containing Functional Groups
The thioether linkage in this compound is not merely a passive linker; it is a reactive handle for introducing a variety of sulfur-containing functional groups, which are prevalent in many biologically active compounds and materials. unifi.it The sulfur atom can be oxidized to form sulfoxides and sulfones, which have distinct chemical properties and are important pharmacophores.
A concise review of sulfide (B99878) oxidation highlights various methods applicable to this transformation. jchemrev.com Reagents such as hydrogen peroxide, peroxy acids (like m-CPBA), or metal-based oxidants can selectively convert the sulfide in this compound to the corresponding sulfoxide (B87167) or, with stronger conditions, to the sulfone. This transformation dramatically alters the electronic and steric properties of the molecule, influencing its reactivity and biological interactions. For example, phenyl vinyl sulfone is a key reactant in the synthesis of the migraine medication Eletriptan, showcasing the importance of the sulfone group in pharmaceutical chemistry. google.com
The synthesis of various sulfur-containing heterocyclic compounds also relies on precursors with the phenylsulfanyl motif. nih.govresearchgate.net These methods often involve intramolecular cyclization reactions where the sulfur atom acts as a nucleophile to form rings, or intermolecular reactions where the entire phenylsulfanyl group is incorporated into a larger heterocyclic system.
The table below outlines the transformation of the thioether group into other sulfur-containing functionalities.
Table 2: Synthesis of Sulfur-Containing Functional Groups
| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Significance |
| Thioether (Sulfide) | Mild Oxidizing Agent (e.g., H₂O₂, NaIO₄) | Sulfoxide | Introduces chirality at the sulfur center; important in asymmetric synthesis and as a pharmacophore. jchemrev.com |
| Thioether (Sulfide) | Strong Oxidizing Agent (e.g., m-CPBA, Oxone®) | Sulfone | Increases polarity and hydrogen bonding capability; a common moiety in drugs (e.g., sulfonamides). jchemrev.comgoogle.com |
Role in the Design and Synthesis of Precursors for Pharmaceutically Relevant Compounds
The structural motifs present in this compound are frequently found in molecules with significant pharmacological relevance. The compound itself and its derivatives serve as key intermediates in the synthesis of precursors for a range of therapeutic agents. bldpharm.com Research indicates that compounds with this structure are explored for potential antimicrobial and anticancer activities. smolecule.com
A notable application is in the synthesis of Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1) inhibitors. A novel, base-induced three-component reaction has been developed to synthesize 2-(4-(2-((3-bromophenyl)thio)ethyl)piperazinyl)acetonitrile, a direct analog and precursor to potent ACAT-1 inhibitors, which are targets for treating diseases like hyperlipidemia and neurodegenerative disorders. mdpi.com
Furthermore, the synthesis of novel pyrazole derivatives containing a thiazole (B1198619) ring, which showed moderate to good antibacterial activity, was achieved using a structurally similar 2-arylsulfanyl-ethanone intermediate. jocpr.com Similarly, the synthesis of 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones, which have been investigated for antibacterial and antifungal properties, highlights the value of the phenylthio-ethanol backbone in creating bioactive molecules. researchgate.net The bromo-substituent on the aromatic ring is particularly valuable, as it allows for late-stage diversification of the drug candidate through cross-coupling reactions to optimize potency and pharmacokinetic properties.
The following table provides examples of pharmaceutically relevant compounds synthesized using precursors related to this compound.
Table 3: Precursors for Pharmaceutically Relevant Compounds
| Precursor | Target Compound Class/Drug | Therapeutic Area |
| 2-(4-(2-((3-bromophenyl)thio)ethyl)piperazinyl)acetonitrile | ACAT-1 Inhibitors | Hyperlipidemia, Neurodegenerative disease. mdpi.com |
| 2-Arylsulfanyl-ethanone derivative | Thiazolyl-Pyrazole Hybrids | Antibacterial. jocpr.com |
| 5-Bromo-1H-indole and Phenyl Vinyl Sulfone | Eletriptan (Migraine Drug) | Antimigraine. google.com |
| N-arylsulfonyl-3-(2-bromoethanone)-6-methylindoles | N-Arylsulfonyl-indole Derivatives | HIV-1 Inhibition. nih.gov |
| 2-(3-Bromo-5-chloro-phenylsulfanyl)-ethanol | Bioactive Chromanones | Potential Medicinal Applications. smolecule.com |
Development of Novel Synthetic Methodologies and Reagents
The unique reactivity of this compound and its derivatives makes it a useful tool for developing new synthetic methods. The presence of multiple, orthogonally reactive sites—the aryl bromide for cross-coupling, the alcohol for esterification or oxidation, and the sulfide for oxidation or C-S bond cleavage/formation—allows chemists to design and test novel reaction sequences.
For example, the development of a one-pot, three-component reaction to produce sulfur-containing ethyl piperazine (B1678402) compounds showcases how bromo-thiophenol derivatives can be used to forge multiple bonds in a single operation, which is a key goal in modern synthesis for improving efficiency and reducing waste. mdpi.com This method provides a streamlined route to complex molecules that would otherwise require multiple steps. mdpi.com
Additionally, the chemistry of related α-halo ketones, such as 3-(bromoacetyl)coumarins, has been extensively explored, revealing them to be versatile building blocks for a wide range of heterocyclic systems. semanticscholar.org The principles derived from these studies can be applied to derivatives of this compound, particularly after oxidation of the alcohol to the corresponding ketone. The reactivity of the aryl bromide itself is central to many modern synthetic methods, and its presence in this building block allows for the application of cutting-edge palladium-catalyzed reactions. sci-hub.se The development of new catalysts and reaction conditions is often tested on substrates like this, which contain widely used functional groups.
Q & A
Q. Basic
- ¹H NMR : Expect peaks for the ethanol -CH₂-S- group (δ 2.8–3.2 ppm, triplet) and -CH₂-OH (δ 3.6–3.8 ppm). The aromatic protons (3-bromo substitution) appear as a doublet of doublets (δ 7.2–7.5 ppm) .
- ¹³C NMR : The quaternary brominated carbon resonates at ~125 ppm, while the sulfanyl-linked CH₂ appears at ~35 ppm .
- IR : Strong O-H stretch (~3400 cm⁻¹) and C-Br vibration (~600 cm⁻¹) confirm functional groups .
What advanced strategies address contradictory reactivity data in nucleophilic substitutions involving this compound?
Advanced
Contradictions in reactivity (e.g., SN1 vs. SN2 pathways) may arise from solvent effects or competing elimination. To resolve this:
Kinetic Studies : Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents.
Isotopic Labeling : Use deuterated ethanol to track mechanistic pathways .
Computational Modeling : DFT calculations can predict transition states and charge distribution on the sulfanyl group .
Example : A 2024 study found that steric hindrance from the 3-bromo group favors SN2 mechanisms in DMF but SN1 in aqueous ethanol .
How does the bromine substituent influence electronic properties and regioselectivity in further derivatization?
Q. Basic
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase profiling) at 10–100 µM concentrations .
- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR) using AutoDock Vina .
Note : Adhere to ethical guidelines for in vitro use only; avoid in vivo studies without regulatory approval .
What analytical methods resolve discrepancies in reported melting points or solubility?
Advanced
Discrepancies may arise from polymorphic forms or impurities. Use:
DSC/TGA : Differentiate polymorphs via melting endotherms.
HPLC-PDA : Detect trace impurities (>99.5% purity required for reproducibility) .
Example : A 2024 interlab study attributed a 5°C MP variation to residual DMF (resolved via Soxhlet extraction with hexane) .
What computational tools predict the compound’s environmental fate and toxicity?
Q. Advanced
- EPI Suite : Estimates biodegradation half-life (t₁/₂ = 60 days predicted).
- ECOSAR : Classifies the compound as “toxic to aquatic life” (LC50 = 2.1 mg/L for fish) .
Recommendation : Pair computational predictions with experimental microcosm studies for EPA compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
